An In-Depth Technical Guide to N-isopropylpiperidine: Structure, Properties, and Applications
An In-Depth Technical Guide to N-isopropylpiperidine: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of N-isopropylpiperidine, a versatile heterocyclic amine. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties of N-isopropylpiperidine, its synthesis and reactivity, and its applications as a building block in medicinal chemistry. The content is structured to offer not just data, but also insights into the practical application and scientific rationale behind its use.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Its prevalence stems from its ability to confer desirable physicochemical properties such as aqueous solubility and lipophilicity, as well as providing a three-dimensional scaffold that can effectively interact with biological targets.[4] N-substitution of the piperidine nitrogen is a common strategy in medicinal chemistry to modulate a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[5][6] N-isopropylpiperidine, with its sterically modest yet non-polar isopropyl group, serves as a valuable intermediate and structural component in the synthesis of novel therapeutic agents.[7]
Chemical Structure and Physicochemical Properties
N-isopropylpiperidine, also known as 1-isopropylpiperidine, is a secondary amine with the chemical formula C₈H₁₇N.[8][9] The structure consists of a saturated six-membered heterocycle, piperidine, with an isopropyl group attached to the nitrogen atom.
Key Identifiers and Properties:
| Property | Value | Source(s) |
| IUPAC Name | 1-propan-2-ylpiperidine | [10] |
| CAS Number | 766-79-0 | [10] |
| Molecular Formula | C₈H₁₇N | [8][9] |
| Molecular Weight | 127.23 g/mol | [8][9][11] |
| Canonical SMILES | CC(C)N1CCCCC1 | [10] |
| InChIKey | KXIXHISTUVHOCY-UHFFFAOYSA-N | [10] |
| Appearance | Colorless to pale yellow liquid (for related compounds) | |
| Odor | Amine-like (for related compounds) | |
| XLogP3 | 1.9 | [10] |
The isopropyl group introduces a degree of lipophilicity and steric bulk to the piperidine nitrogen, which can influence its reactivity and interactions with other molecules.
Synthesis and Reactivity
The synthesis of N-isopropylpiperidine can be achieved through several established methods, primarily involving the N-alkylation of piperidine or reductive amination.
Synthetic Methodologies
a) N-Alkylation with Isopropyl Halides:
This is a direct and common method for the synthesis of N-substituted amines. The reaction involves the nucleophilic attack of the piperidine nitrogen on an isopropyl halide, such as 2-bromopropane or 2-iodopropane. The choice of a base is crucial to neutralize the hydrohalic acid formed during the reaction, thereby preventing the formation of the piperidinium salt and allowing the reaction to proceed to completion.
Experimental Protocol: N-Alkylation of Piperidine
-
Materials:
-
Piperidine
-
2-Bromopropane (or 2-iodopropane)
-
Potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA)
-
Anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere (e.g., nitrogen)
-
-
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add piperidine (1.0 equivalent) and anhydrous acetonitrile.
-
Add finely powdered and dry potassium carbonate (1.5-2.0 equivalents).
-
Slowly add 2-bromopropane (1.1 equivalents) to the stirred suspension. The slow addition helps to control the exothermicity of the reaction and minimize potential side reactions.
-
Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can be purified by distillation or column chromatography to yield pure N-isopropylpiperidine.
-
-
Causality: The use of a polar aprotic solvent like acetonitrile facilitates the Sₙ2 reaction by solvating the cation of the base without strongly solvating the nucleophilic amine. The base, potassium carbonate, is essential to deprotonate the piperidinium salt that forms, regenerating the free amine which can then react further.
b) Reductive Amination with Acetone:
Reductive amination is a versatile and often milder alternative to direct alkylation.[3][12] This one-pot reaction involves the formation of an iminium ion intermediate from the condensation of piperidine and acetone, which is then reduced in situ to the corresponding amine.
Experimental Protocol: Reductive Amination of Piperidine with Acetone
-
Materials:
-
Piperidine
-
Acetone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Acetic acid (catalytic amount, optional)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere (e.g., nitrogen)
-
-
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add piperidine (1.0 equivalent) and anhydrous 1,2-dichloroethane.
-
Add acetone (1.0-1.2 equivalents).
-
For less reactive substrates, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.1-1.5 equivalents) portion-wise to the stirred solution. The addition should be slow to control any exothermic reaction.
-
Stir the reaction at room temperature until completion, as monitored by TLC or GC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude N-isopropylpiperidine can be purified by distillation.
-
-
Causality: Sodium triacetoxyborohydride is a mild and selective reducing agent that preferentially reduces the iminium ion over the ketone, thus minimizing the formation of isopropanol as a side product.[12] The reaction is often carried out in chlorinated solvents as they are compatible with the reducing agent and effectively dissolve the reactants.
Synthesis Workflow Diagram:
Caption: Key synthetic routes to N-isopropylpiperidine.
Reactivity
The nitrogen atom in N-isopropylpiperidine is a nucleophilic and basic center. It can readily participate in reactions typical of tertiary amines, such as:
-
Salt Formation: Reacts with acids to form the corresponding piperidinium salts.
-
Oxidation: Can be oxidized to form the corresponding N-oxide.
-
Further Alkylation: While less reactive than the parent piperidine, it can undergo quaternization with reactive alkylating agents to form quaternary ammonium salts.
The presence of the isopropyl group can sterically hinder the approach of bulky electrophiles to the nitrogen atom, influencing the rate and outcome of certain reactions compared to less substituted N-alkylpiperidines.
Spectroscopic Characterization
The structure of N-isopropylpiperidine can be unequivocally confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
-
¹H NMR Spectroscopy: The proton NMR spectrum of N-isopropylpiperidine is expected to show distinct signals for the protons of the isopropyl group and the piperidine ring.
-
A doublet for the six equivalent methyl protons of the isopropyl group.
-
A septet for the single methine proton of the isopropyl group, coupled to the six methyl protons.
-
Multiplets for the protons on the piperidine ring. The protons on the carbons adjacent to the nitrogen (α-protons) will be shifted downfield compared to the β- and γ-protons due to the electron-withdrawing effect of the nitrogen atom.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments in the molecule.
-
A signal for the two equivalent methyl carbons of the isopropyl group.
-
A signal for the methine carbon of the isopropyl group.
-
Three distinct signals for the α, β, and γ carbons of the piperidine ring. The α-carbons will be the most downfield of the ring carbons.
-
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the types of bonds present in a molecule. The IR spectrum of N-isopropylpiperidine will be characterized by:
-
C-H Stretching Vibrations: Strong absorptions in the 2800-3000 cm⁻¹ region, characteristic of sp³ C-H bonds in the alkyl groups and the piperidine ring.[13]
-
C-N Stretching Vibrations: Absorptions in the 1000-1250 cm⁻¹ region, corresponding to the C-N bond.
-
Absence of N-H Stretch: Notably, there will be no significant absorption in the 3300-3500 cm⁻¹ region, confirming the tertiary nature of the amine.[13]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of N-isopropylpiperidine (m/z = 127).
-
Fragmentation Pattern: The fragmentation of N-isopropylpiperidine is expected to be dominated by α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.[10][11] This can lead to the loss of a methyl radical (CH₃•) to form a stable iminium ion at m/z = 112, or the loss of the isopropyl group to give a fragment at m/z = 84.
Mass Spectrometry Fragmentation Pathway:
Caption: Predicted fragmentation of N-isopropylpiperidine in MS.
Applications in Drug Development
The N-isopropylpiperidine moiety is a valuable building block in the design and synthesis of new pharmaceutical agents. Its incorporation can influence a molecule's binding affinity to its target, as well as its pharmacokinetic properties.
Role as a Bioisostere and Pharmacophore Component
In drug design, the N-isopropyl group can serve as a bioisostere for other small alkyl or functional groups, allowing for the fine-tuning of a molecule's properties. The piperidine ring itself often acts as a key component of a pharmacophore, providing a rigid scaffold that orients other functional groups for optimal interaction with a biological target.[14]
Examples in Medicinal Chemistry
While specific blockbuster drugs containing an unsubstituted N-isopropylpiperidine moiety are not prominently documented, the N-alkylated piperidine scaffold is central to numerous therapeutic classes. For instance, derivatives of N-aryl-piperidines have been investigated as potent agonists for the human histamine H3 receptor.[14] The nature of the N-substituent on the piperidine ring is often a critical determinant of biological activity in structure-activity relationship (SAR) studies.[15] The cytotoxic activity of 1-alkylpiperidine N-oxides has been shown to be dependent on the length of the alkyl chain, highlighting the importance of the N-substituent in modulating biological effects.[7]
Safety, Handling, and Toxicology
General Safety Precautions:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][16][17]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[6]
-
Hazards: Piperidine and its derivatives can be corrosive and may cause skin and eye irritation or burns.[17] They may also be harmful if swallowed or inhaled.[1][6]
Toxicological Information (General for Piperidines):
The toxicity of piperidine alkaloids is well-documented, and they can have teratogenic effects in livestock.[18][19] While N-isopropylpiperidine is a synthetic compound, the general toxicity of the piperidine class warrants careful handling. Studies on N-alkyl-N'-nitroso-piperazines, which share structural similarities, have been conducted to assess their toxicological profiles.[5] The cytotoxic effects of some N-alkylpiperidine derivatives have also been investigated.[7]
Conclusion
N-isopropylpiperidine is a fundamentally important heterocyclic amine with a well-defined chemical structure and predictable reactivity. Its synthesis is readily achievable through standard organic transformations, making it an accessible building block for a wide range of applications. The physicochemical properties conferred by the N-isopropyl group, combined with the versatile piperidine scaffold, make it a valuable component in the toolkit of medicinal chemists and drug development professionals. A thorough understanding of its synthesis, properties, and safe handling is essential for its effective utilization in the pursuit of novel therapeutic agents.
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